(Benzene-1,3,5-triyl)tris(trimethoxysilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(trimethoxysilyl)benzene is an organosilicon compound characterized by a benzene ring substituted with three trimethoxysilyl groups at the 1, 3, and 5 positions. This compound is notable for its applications in materials science, particularly in the synthesis of advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(trimethoxysilyl)benzene can be synthesized through a multi-step process involving the reaction of 1,3,5-tribromobenzene with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups .
Industrial Production Methods: Industrial production of 1,3,5-tris(trimethoxysilyl)benzene often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases to accelerate the reaction.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes and water.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(trimethoxysilyl)benzene has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of silica-based materials, such as aerogels and xerogels, which have applications in thermal insulation and catalysis.
Surface Modification: Employed in the functionalization of surfaces to enhance properties such as hydrophobicity and adhesion.
Nanotechnology: Utilized in the fabrication of nanostructured materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,3,5-tris(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. The hydrolysis reaction generates silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of silica-based materials and surface coatings .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(triethoxysilyl)benzene: Similar to 1,3,5-tris(trimethoxysilyl)benzene but with two triethoxysilyl groups instead of three trimethoxysilyl groups.
1,3,5-Tris(trimethylsiloxy)benzene: Contains trimethylsiloxy groups instead of trimethoxysilyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Tris(trimethoxysilyl)benzene is unique due to its three trimethoxysilyl groups, which provide multiple sites for hydrolysis and condensation reactions. This makes it particularly useful in the synthesis of highly cross-linked silica-based materials and advanced surface coatings .
Eigenschaften
CAS-Nummer |
138329-37-0 |
---|---|
Molekularformel |
C15H30O9Si3 |
Molekulargewicht |
438.65 g/mol |
IUPAC-Name |
[3,5-bis(trimethoxysilyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C15H30O9Si3/c1-16-25(17-2,18-3)13-10-14(26(19-4,20-5)21-6)12-15(11-13)27(22-7,23-8)24-9/h10-12H,1-9H3 |
InChI-Schlüssel |
DCFWIEDRKAPOAB-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC(=CC(=C1)[Si](OC)(OC)OC)[Si](OC)(OC)OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.